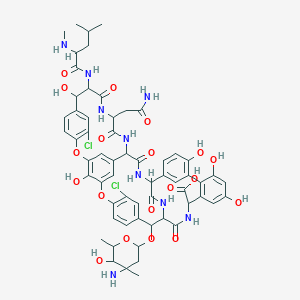

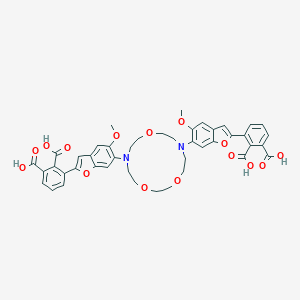

Chloroorienticin C

Vue d'ensemble

Description

2’,3’-Didehydro-2’,3’-dideoxythymidine, communément appelé stavudine, est un médicament antirétroviral utilisé pour prévenir et traiter le VIH/SIDA. Il appartient à la classe des inhibiteurs nucléosidiques de la transcriptase inverse (INTI). Le stavudine a été décrit pour la première fois en 1966 et approuvé pour une utilisation aux États-Unis en 1994 . Il est disponible sous forme de médicament générique et est souvent utilisé en association avec d’autres antirétroviraux .

Applications De Recherche Scientifique

Stavudine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an anti-HIV agent due to its ability to inhibit reverse transcriptase and terminate viral DNA synthesis . Stavudine is also studied for its potential use in pronucleotide strategies to improve antiviral activity . Additionally, it is used in the development of new nucleoside analogs and in the study of complex biological systems .

Mécanisme D'action

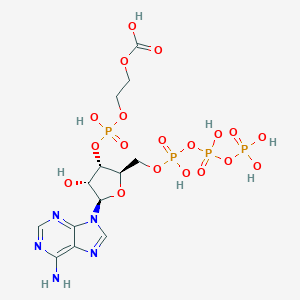

Le stavudine inhibe l’activité de la transcriptase inverse du VIH-1 en entrant en compétition avec le substrat naturel désoxyguanosine triphosphate (dGTP) et en s’incorporant dans l’ADN viral . L’absence de groupe 3’-OH dans l’analogue nucléosidique incorporé empêche la formation de la liaison phosphodiester 5’ à 3’ essentielle à l’élongation de la chaîne d’ADN, mettant ainsi fin à la croissance de l’ADN viral . Ce mécanisme est crucial pour son efficacité en tant que médicament antirétroviral.

Méthodes De Préparation

Le stavudine peut être synthétisé à partir de la 5-méthyluridine par une série de réactions chimiques. L’une des étapes clés implique l’élimination réductrice métallique d’un mélange de nouveaux dérivés trans-3’α-halo-2’β-acyloxy/trans-3’β-acyloxy-2’α-halo de la 5-méthyluridine pour donner le 5’-mésyl-d4T . Ce procédé est plus économique que d’utiliser la thymidine comme matière de départ . La production industrielle du stavudine implique des méthodes de préparation à grande échelle qui garantissent un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le stavudine subit diverses réactions chimiques, notamment la phosphorylation, l’hydrolyse et la réduction. La première étape de phosphorylation implique l’interaction avec l’anion ATP, qui modifie le conformère de C1 à C3 par rotation du groupe C5’-OH . Le stavudine peut également subir une hydrolyse et une dégradation réductrice intramoléculaire favorisée par la protonation, conduisant à la formation de tri- et di-phosphates de borano, et de H-phosphonate . Ces réactions sont essentielles pour son activation et son incorporation dans l’ADN viral.

Applications de la recherche scientifique

Le stavudine a des applications importantes dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Il est utilisé comme agent anti-VIH en raison de sa capacité à inhiber la transcriptase inverse et à mettre fin à la synthèse de l’ADN viral . Le stavudine est également étudié pour son utilisation potentielle dans des stratégies de pronucléotides afin d’améliorer l’activité antivirale . De plus, il est utilisé dans le développement de nouveaux analogues nucléosidiques et dans l’étude de systèmes biologiques complexes .

Comparaison Avec Des Composés Similaires

Le stavudine est similaire à d’autres analogues nucléosidiques tels que la zidovudine (AZT), la didanosine (ddI), la zalcitabine (ddC), la lamivudine (3TC) et l’emtricitabine (FTC) . Ces composés inhibent également la transcriptase inverse et mettent fin à la synthèse de l’ADN viral. Le stavudine est unique en raison de sa structure spécifique, qui comprend un cycle ribose insaturé et l’absence de groupes 2’- et 3’-OH . Cette structure en fait un substrat alternatif efficace pour l’enzyme transcriptase inverse du virus de l’immunodéficience humaine .

Propriétés

IUPAC Name |

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSINQSLUWRGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H65Cl2N9O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118373-82-3 | |

| Record name | Chloroorienticin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118373823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)

![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)